molecular formula C11H8ClNO2 B3039999 methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate CAS No. 144478-31-9

methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No. B3039999
M. Wt: 221.64 g/mol
InChI Key: PZMKZVIGENYNFE-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate, is a derivative of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which has been studied for its potential as a CDK8 kinase inhibitor, particularly in the context of anti-tumor activities against human colorectal carcinoma cells . This compound is structurally related to various other compounds that have been synthesized and characterized for their potential use in the preparation of polyfunctional heterocyclic systems , and as part of the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones .

Synthesis Analysis

The synthesis of related compounds involves the reaction of metal ions with ligands derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to form metal complexes . Another related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . These methods provide insights into the potential synthetic pathways that could be used for the synthesis of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate.

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been analyzed and characterized, revealing that it crystallizes in a specific space group with defined lattice constants. The compound exists in the solid state as the enamine tautomer, with specific bond distances for the C=C and C–N bonds . This information can be used to infer the molecular structure of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their use as synthons for the preparation of various heterocyclic systems . Additionally, the reactivity of methyl cyclopropane-3-carboxylates with phenol and 4-nitrophenol has been studied, demonstrating regioselective catalyzed addition reactions . These studies provide a foundation for understanding the chemical reactions that methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques such as elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility . Additionally, the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in technical products has been described, which could be relevant for the analysis of the physical and chemical properties of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate .

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, and other safety hazards .

properties

IUPAC Name

methyl (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKZVIGENYNFE-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

CAS RN

54440-99-2
Record name METHYL 4-CHLORO-ALPHA-CYANOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Reactant of Route 3
Reactant of Route 3
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Reactant of Route 5
Reactant of Route 5
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Reactant of Route 6
Reactant of Route 6
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.